molecular formula C10H20N2O2 B154115 (R)-2-(Aminomethyl)-1-N-Boc-pyrrolidine CAS No. 259537-92-3

(R)-2-(Aminomethyl)-1-N-Boc-pyrrolidine

Cat. No. B154115
M. Wt: 200.28 g/mol
InChI Key: SOGXYCNKQQJEED-MRVPVSSYSA-N
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Description

The compound “(R)-2-(Aminomethyl)-1-N-Boc-pyrrolidine” is a chiral pyrrolidine derivative that is of interest in the field of organic chemistry due to its potential applications in pharmaceutical synthesis and as a building block for various organic compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and synthetic strategies that could be relevant for its synthesis and application.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been reported in the literature. For instance, the asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines, which are potential glycosidase inhibitors, was achieved starting from trans-4-hydroxy-L-proline . This process involved regio- and stereoselective introduction of functional groups, which is also crucial in the synthesis of “(R)-2-(Aminomethyl)-1-N-Boc-pyrrolidine”. Additionally, the synthesis of a defense alkaloid of the Mexican bean beetle, which is a pyrrolidine derivative, was described starting from (R)-proline . This synthesis involved the creation of a second stereogenic center, which is a relevant technique for synthesizing chiral centers in compounds like “(R)-2-(Aminomethyl)-1-N-Boc-pyrrolidine”.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. The chirality of such compounds is an important aspect, as it can significantly influence their biological activity and their synthesis requires careful control of stereochemistry. The papers provided discuss compounds with similar structures, indicating the importance of the pyrrolidine ring as a scaffold for developing biologically active molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolidine derivatives often include strategies such as aminohydroxylation, epoxide opening, and nucleophilic addition to aldehydes . These reactions are pertinent to the synthesis of “(R)-2-(Aminomethyl)-1-N-Boc-pyrrolidine” as they provide methods for introducing various functional groups into the pyrrolidine ring while maintaining control over the stereochemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives like “(R)-2-(Aminomethyl)-1-N-Boc-pyrrolidine” are influenced by their functional groups and stereochemistry. These properties are crucial for their potential pharmaceutical applications. For example, the solubility, stability, and reactivity of these compounds can determine their suitability as intermediates in drug synthesis. The provided papers do not directly discuss the physical and chemical properties of “(R)-2-(Aminomethyl)-1-N-Boc-pyrrolidine”, but they do highlight the importance of the pyrrolidine core in medicinal chemistry .

Scientific Research Applications

Versatile Scaffold for Biologically Active Compounds

The pyrrolidine ring, a core structure in (R)-2-(Aminomethyl)-1-N-Boc-pyrrolidine, is extensively utilized in medicinal chemistry for developing compounds with potential therapeutic applications. It is valued for its ability to efficiently explore pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry and increasing the three-dimensional coverage of molecules. The pyrrolidine scaffold is integral in the synthesis of bioactive molecules with target selectivity, leveraging its structural features for enhanced biological activity. Various synthetic strategies, including ring construction and functionalization of preformed pyrrolidine rings, highlight its utility in designing new compounds with diverse biological profiles (Li Petri et al., 2021).

Facilitating Medicinal Chemistry Research

The structural flexibility and stereochemical richness of the pyrrolidine ring make it an excellent scaffold for designing inhibitors with high specificity and efficacy. Its application in developing competitive, small-molecule inhibitors showcases the compound's significance in targeting key enzymes and receptors involved in various diseases. The research into Factor Xa inhibitors, as one example, demonstrates how modifications to the pyrrolidine scaffold can lead to potent anticoagulants with selective action against serine proteases, illustrating the scaffold's adaptability in medicinal chemistry (Pauls et al., 2001).

Contribution to Drug Discovery

The exploration of pyrrolidine derivatives in drug discovery is marked by significant advancements in synthesizing compounds with varied biological activities. The incorporation of the (R)-2-(Aminomethyl)-1-N-Boc-pyrrolidine structure into drug candidates has led to the development of molecules with enhanced pharmacological profiles, including those targeting central nervous system disorders and metabolic diseases. This highlights the compound's role in creating more effective and targeted therapeutic agents (Veinberg et al., 2015).

Future Directions

The future directions in the field of compounds similar to “®-2-(Aminomethyl)-1-N-Boc-pyrrolidine” could involve the development of new synthetic routes for incorporating sulfone and phosphonate moieties on the pyridine scaffold . This could be highly beneficial in medicinal and agricultural chemistry .

properties

IUPAC Name

tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7,11H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGXYCNKQQJEED-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363710
Record name tert-Butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate

CAS RN

259537-92-3
Record name tert-Butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate
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